ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid
Overview
Description
ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid: is a natural diterpenoid compound found in the herbs of Pteris semipinnata. This compound is known for its unique structure and potential medicinal properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that this compound is a natural diterpenoid found in the herbs of pteris semipinnata .
Biochemical Pathways
It is known that this compound has potential applications in scientific research, suggesting that it may interact with various biochemical pathways.
Result of Action
It is known that this compound has potential applications in scientific research, suggesting that it may have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid typically involves the extraction from natural sources such as Pteris semipinnata. The extraction process includes solvent extraction followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used in various in vitro and in vivo studies to understand its effects on biological systems.
Medicine: The compound has shown potential in medicinal research, particularly in the development of new therapeutic agents. Its anticancer properties are of significant interest, and it is being studied for its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its high purity and unique properties make it a valuable compound for various industrial applications.
Comparison with Similar Compounds
- ent-11alpha-Hydroxy-15-oxo-kaur-16-en-19-oic acid
- ent-6alpha,7alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid
- ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-18-oic acid
Comparison: While these compounds share a similar core structure, ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid is unique due to its specific hydroxyl and oxo functional groups at the 6alpha and 9alpha positions. These functional groups contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13-,14-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVJJCFYCUPKOU-DCTHVCBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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